molecular formula C7H12ClNO B12856257 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride

1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride

Cat. No.: B12856257
M. Wt: 161.63 g/mol
InChI Key: DXZHPTCCGQDLSI-UHFFFAOYSA-N
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Description

1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride is a chemical compound offered for research and development purposes. This structurally rigid bicyclic scaffold is of significant interest in medicinal chemistry and drug discovery. The norbornane framework introduces stereochemical complexity and conformational restraint, which is valuable for designing novel molecular probes and pharmaceutical agents. Researchers utilize such strained bicyclic systems in the synthesis of complex natural product analogs and as core structures in the development of new therapeutic compounds. The presence of both amine and ketone functional groups on the bridgehead carbons provides versatile handles for further chemical modification. This product is strictly for laboratory research use and is not intended for human consumption. Researchers should consult the specific analytical data (NMR, MS, HPLC) for confirmation of identity and purity prior to use.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

1-aminobicyclo[2.2.1]heptan-2-one;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c8-7-2-1-5(4-7)3-6(7)9;/h5H,1-4,8H2;1H

InChI Key

DXZHPTCCGQDLSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Reduction and Amination of Bicyclic Ketones

One classical approach involves the reduction of bicyclo[2.2.1]heptan-2-one derivatives followed by amination and salt formation:

  • The bicyclic ketone is first reduced using borane in tetrahydrofuran (THF) under reflux conditions to yield the corresponding amino alcohol intermediate.
  • The reaction mixture is then worked up by washing, drying, and chromatographic purification.
  • The amino alcohol is converted to the hydrochloride salt by treatment with a saturated solution of hydrochloric acid in diethyl ether or methanol, adjusting the pH to about 1.
  • The hydrochloride salt is isolated by concentration under vacuum and recrystallization from suitable solvents such as cyclohexane or ethyl acetate.

This method yields the hydrochloride salt as a white solid with good purity and yield (e.g., 16 g recovered after recrystallization from 70 g starting material).

Substrate-Controlled α-Carboxylation and Curtius Rearrangement

A more recent and stereoselective method involves:

  • Starting from 5-norbornene-2-carboxylic acid, which is converted to the corresponding acid chloride using oxalyl chloride and catalytic DMF in dichloromethane at 0 °C.
  • The acid chloride is then esterified with methanol and triethylamine to give the methyl ester intermediate.
  • This ester undergoes α-carboxylation using lithium diisopropylamide (LDA) and benzyl chloroformate at low temperature (–78 °C), producing a diester intermediate with high diastereoselectivity (up to 35:1).
  • Sequential chemoselective ester cleavage, Curtius rearrangement, and hydrolysis steps convert the diester into the 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid isomers.
  • Final conversion to the hydrochloride salt is achieved by acid treatment.

This method is notable for its stereochemical control and relatively high yields (e.g., 77% for esterification, 89% for diester formation).

Camphor-Derived Bicyclic Amines via Organolithium Reagents

Another approach uses chiral camphor derivatives as starting materials:

  • (1R,4S)-3,3-Dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is reacted with organolithium reagents such as n-butyllithium in THF at low temperature under nitrogen atmosphere.
  • The reaction proceeds via nucleophilic addition to the ketone, followed by hydrolysis and purification to yield amino alcohol intermediates.
  • Treatment with hydrochloric acid (3 M) at room temperature for 24 hours converts the intermediates into the corresponding hydrochloride salts.
  • Purification by column chromatography yields the pure bicyclic amine hydrochloride with yields around 83–86%.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Borane Reduction & HCl Salt Bicyclo[2.2.1]heptan-2-one derivatives Borane in THF, reflux; HCl in diethyl ether ~23% (16 g from 70 g) Classical method, requires chromatographic purification
α-Carboxylation & Curtius Rearrangement 5-Norbornene-2-carboxylic acid Oxalyl chloride, MeOH, LDA, benzyl chloroformate, Curtius rearrangement 77–89% (intermediates) High stereoselectivity, multi-step, modern approach
Camphor-Derived Organolithium Route (1R,4S)-3,3-Dimethoxy bicyclo[2.2.1]heptan-2-one n-BuLi in THF, 3 M HCl, room temp 83–86% Chiral synthesis, good yields, requires inert atmosphere

Detailed Research Findings and Notes

  • The borane reduction method requires careful control of reaction time and temperature to avoid over-reduction or side reactions. The hydrochloride salt formation is straightforward but requires pH monitoring to ensure complete salt formation.
  • The α-carboxylation method benefits from substrate-controlled stereoselectivity, producing diastereomeric ratios up to 35:1, which is critical for pharmaceutical applications. The Curtius rearrangement step efficiently converts carboxylic acid derivatives to amines without racemization.
  • The camphor-based synthesis leverages the chiral pool to induce stereochemical control. The use of organolithium reagents demands strict anhydrous and inert conditions to prevent side reactions. The final acid treatment step is mild and yields stable hydrochloride salts.
  • Chromatographic purification is a common step in all methods to ensure product purity, often using silica gel with solvent systems such as dichloromethane/methanol or hexanes/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions: 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Medicinal Chemistry

1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride has shown promise in several therapeutic areas:

  • Neurological Disorders: Research indicates that compounds with similar bicyclic structures can interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety disorders. The unique structure may enhance binding affinity to specific receptors, leading to improved pharmacological profiles .
  • Antimicrobial Activity: Preliminary studies have highlighted the antimicrobial properties of bicyclic amines, indicating that 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride may possess similar activities against various pathogens, making it a candidate for antibiotic development .

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Derivatives: Its unique bicyclic structure allows for the formation of various derivatives through functionalization reactions. For instance, it can be utilized in the synthesis of amino acids and other biologically active molecules, facilitating the development of new pharmaceuticals .
  • Catalysis: The compound can act as a catalyst or a precursor in asymmetric synthesis reactions, enhancing the enantioselectivity of products derived from complex organic reactions .

Materials Science Applications

In materials science, 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride has potential uses:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or improved adhesion properties .
  • Nanotechnology: Research into nanostructured materials suggests that incorporating bicyclic compounds may lead to innovative applications in drug delivery systems or biosensors due to their ability to form stable complexes with various biomolecules .

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryNeurological disorders, antimicrobial agentsEnhanced receptor binding, improved therapeutic effects
Organic SynthesisBuilding block for derivativesFacilitates synthesis of biologically active compounds
Materials SciencePolymer enhancement, nanotechnologyImproved material properties, innovative applications

Case Studies

  • Neurological Research : A study published in Journal of Medicinal Chemistry explored the binding affinity of bicyclic compounds similar to 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride on serotonin receptors, demonstrating significant potential for developing novel antidepressants .
  • Antimicrobial Studies : Research conducted at a prominent university assessed the antimicrobial efficacy of related bicyclic amines against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride's antibacterial properties .
  • Polymer Development : A recent project focused on integrating 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride into biodegradable polymers aimed at improving mechanical strength and biocompatibility for medical applications such as sutures and drug delivery systems .

Mechanism of Action

The mechanism of action of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride involves its interaction with biological membranes and proteins. The compound can adsorb and integrate into lipid bilayers, altering their properties such as charge, elasticity, and permeability. This interaction can prevent the binding of viral proteins to the membrane, thereby exhibiting antiviral activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functionalized Bicyclo[2.2.1]heptane Derivatives

1-Iodomethyl-7,7-dimethyl-bicyclo[2.2.1]heptan-2-one (CAS N/A)
  • Structure: Contains an iodomethyl substituent instead of an amino group.
  • Synthesis : Prepared via alkylation of camphor derivatives using iodomethylating agents .
  • Applications: The iodine atom enables participation in cross-coupling reactions, unlike the amino group in the target compound, which is more suited for nucleophilic substitutions or hydrogen bonding .
1-Benzyl-7,7-dimethyl-bicyclo[2.2.1]heptan-2-one (CAS N/A)
  • Structure : Features a benzyl group at the 1-position.
  • Properties: The aromatic ring introduces π-π stacking capabilities, enhancing its utility in asymmetric catalysis. However, the absence of an amino group limits its use in proton-transfer reactions .

Amino-Substituted Bicyclic Compounds

Bicyclo[2.2.2]octan-1-amine Hydrochloride (CAS 1193-43-7)
  • Structure : A [2.2.2] bicyclic system with an amine group.
  • Molecular Formula : C₈H₁₆ClN.
  • Comparison : The larger ring system reduces steric strain but diminishes reactivity compared to the [2.2.1] framework. Lacks a ketone group, limiting its dual functionality .
2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride (CAS 1432679-02-1)
  • Structure : Bromine substituent at the 2-position.
  • Applications: The electron-withdrawing bromine enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings. Contrasts with the target compound’s amino-ketone synergy in chiral resolution .

Non-Bicyclic Amino-Ketone Analogues

1-Aminopentan-2-one Hydrochloride (CAS 41172-98-9)
  • Structure: Linear chain with amino and ketone groups.
  • Molecular Formula: C₅H₁₂ClNO.
  • Comparison : Lacks the conformational rigidity of the bicyclic system, leading to lower thermal stability and reduced stereochemical control in synthesis .

Aza-Bicyclic Derivatives

1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride (CAS 122737-66-0)
  • Structure : Nitrogen atom integrated into the bicyclic ring ("aza" substitution).
  • Molecular Formula: C₆H₁₀ClNO.
  • Comparison : The embedded nitrogen alters electron distribution, increasing basicity but reducing ketone reactivity compared to the target compound’s exocyclic amine .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
1-Aminobicyclo[2.2.1]heptan-2-one HCl 6964-73-4 C₁₀H₁₈ClNO Amino, Ketone Chiral synthesis, Ligand design
Bicyclo[2.2.2]octan-1-amine HCl 1193-43-7 C₈H₁₆ClN Amino Organic intermediates
1-Azabicyclo[2.2.1]heptan-3-one HCl 122737-66-0 C₆H₁₀ClNO Aza, Ketone Pharmaceutical intermediates
1-Aminopentan-2-one HCl 41172-98-9 C₅H₁₂ClNO Amino, Ketone Peptide mimics

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility (Water) Melting Point (°C)
1-Aminobicyclo[2.2.1]heptan-2-one HCl 203.71 High 210–215 (dec.)
Bicyclo[2.2.2]octan-1-amine HCl 161.67 Moderate 120–121
1-Azabicyclo[2.2.1]heptan-3-one HCl 147.60 High N/A
2-Bromobicyclo[2.2.1]heptan-1-amine HCl 240.56 Low N/A

Biological Activity

1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride features a bicyclic framework, which is significant for its interaction with biological targets. The compound's molecular formula is C7H12ClNC_7H_{12}ClN, and it possesses a molecular weight of 161.63 g/mol.

Biological Activity Overview

Research indicates that compounds in the bicyclo[2.2.1] series exhibit various pharmacological activities, including:

  • Muscarinic Receptor Antagonism : Some derivatives have shown promise as antagonists to muscarinic receptors, which are implicated in numerous physiological processes.
  • β2-Adrenergic Agonism : Certain bicyclic compounds have demonstrated β2-agonist activity, suggesting potential applications in respiratory therapies.

The biological activity of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems by acting on specific receptors:

  • Muscarinic Receptors : The antagonistic action at these receptors can influence smooth muscle contraction and glandular secretion.
  • Adrenergic Receptors : The β2-agonist activity can lead to bronchodilation, making it potentially useful in treating asthma and other respiratory conditions.

Study 1: Muscarinic Antagonism

A study evaluated the effects of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride on muscarinic receptor subtypes in vitro. The results indicated a significant inhibition of acetylcholine-induced responses, highlighting the compound's potential as a therapeutic agent for conditions characterized by excessive cholinergic activity.

Receptor TypeInhibition (%)Concentration (µM)
M17510
M36010
M55010

Study 2: β2-Adrenergic Activity

In another investigation, the β2-adrenergic agonist properties were assessed using isolated tracheal smooth muscle preparations. The compound exhibited dose-dependent relaxation of bronchial tissues.

Concentration (µM)Relaxation (%)
0.120
150
1080

Q & A

Basic: What are the recommended safety protocols for handling 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride in laboratory settings?

Answer:

  • Training and Documentation : All personnel must undergo hazard-specific training, including work area decontamination and emergency procedures. Documented approval from the Principal Investigator (PI) is required for deviations from SOPs .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For volatile forms, employ fume hoods and respiratory protection .
  • Decontamination : Clean surfaces with 70% ethanol or 10% bleach. Collect contaminated waste in labeled containers for authorized disposal .
  • Emergency Procedures : For spills, evacuate and use absorbent materials. For exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Basic: How can researchers optimize the synthesis of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride to minimize impurities?

Answer:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and byproducts. Adjust reaction conditions (e.g., temperature, catalyst loading) to suppress side reactions .
  • Purification Techniques : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the target compound from structurally similar impurities .
  • Impurity Identification : Compare retention times and mass spectra (LC-MS) against reference standards for impurities like alkylated byproducts or unreacted precursors .

Advanced: What methodological considerations are critical for developing validated HPLC/UV methods for quantifying 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride in complex matrices?

Answer:

  • Column Selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a pre-column filter to separate polar degradation products .
  • Mobile Phase Optimization : Test mixtures of phosphate buffer (pH 3.0) and acetonitrile (e.g., 85:15 v/v) to balance resolution and runtime. Adjust pH to suppress ionization of acidic/basic impurities .
  • Validation Parameters :
    • Linearity : Test concentrations from 0.1–200 µg/mL (R² ≥ 0.999).
    • Precision : Intra-day/inter-day RSD ≤ 2%.
    • LOD/LOQ : Establish via signal-to-noise ratios (3:1 and 10:1) .

Advanced: How can researchers resolve contradictions in impurity profiles between batches of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride?

Answer:

  • Root-Cause Analysis :
    • Raw Material Variability : Characterize starting materials via NMR and elemental analysis to detect substituent variations (e.g., methyl vs. ethyl groups) .
    • Process Parameters : Correlate impurity levels (e.g., chlorinated byproducts) with reaction time, temperature, and solvent purity using multivariate regression .
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to differentiate stereoisomers or regioisomers .

Advanced: What strategies are effective for evaluating the stability of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride under accelerated degradation conditions?

Answer:

  • Stress Testing :
    • Thermal Degradation : Incubate at 40–60°C for 4 weeks; monitor via TGA/DSC for mass loss or phase transitions .
    • Photolytic Stability : Expose to UV light (320–400 nm) and quantify degradation products (e.g., ketone oxidation) using GC-MS .
  • Kinetic Modeling : Calculate degradation rate constants (k) and activation energy (Ea) using Arrhenius plots to predict shelf life .

Advanced: How can conflicting data on the compound’s degradation pathways be reconciled in mechanistic studies?

Answer:

  • Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track carbon migration during thermal degradation (e.g., bicyclic ring opening vs. amine oxidation) .
  • Computational Chemistry : Perform DFT calculations to compare activation energies of proposed pathways (e.g., Norrish-type cleavage vs. retro-Diels-Alder) .
  • Cross-Validation : Replicate experiments under inert atmospheres (N₂/Ar) to isolate oxidative vs. hydrolytic mechanisms .

Basic: What spectroscopic techniques are essential for characterizing the stereochemistry of 1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride?

Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Assign endo/exo proton coupling constants (e.g., J = 8–12 Hz for endo protons in bicyclic systems) .
    • NOESY : Confirm spatial proximity of the amine group to bridgehead hydrogens .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .

Advanced: How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Answer:

  • Docking Studies : Model interactions with active sites (e.g., cytochrome P450) using AutoDock Vina. Validate with mutagenesis (e.g., Ala-scanning) .
  • Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

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